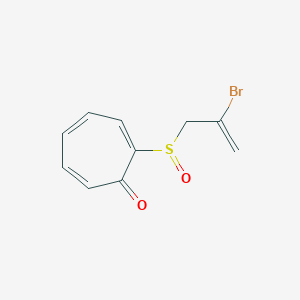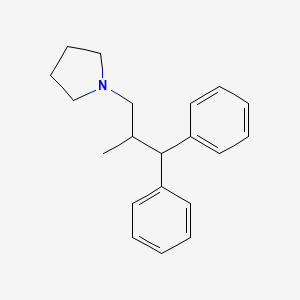
1-(2-Methyl-3,3-diphenylpropyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-3,3-diphenylpropyl)pyrrolidine is a synthetic organic compound characterized by a pyrrolidine ring substituted with a 2-methyl-3,3-diphenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-3,3-diphenylpropyl)pyrrolidine typically involves the reaction of 2-methyl-3,3-diphenylpropylamine with pyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where the 2-methyl-3,3-diphenylpropyl halide reacts with magnesium to form the corresponding Grignard reagent, which is then reacted with pyrrolidine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-3,3-diphenylpropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyrrolidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
1-(2-Methyl-3,3-diphenylpropyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Methyl-3,3-diphenylpropyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two keto groups on the pyrrolidine ring
Uniqueness: 1-(2-Methyl-3,3-diphenylpropyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl-3,3-diphenylpropyl group enhances its steric and electronic characteristics, making it a valuable compound for various applications .
Properties
CAS No. |
90238-06-5 |
|---|---|
Molecular Formula |
C20H25N |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-(2-methyl-3,3-diphenylpropyl)pyrrolidine |
InChI |
InChI=1S/C20H25N/c1-17(16-21-14-8-9-15-21)20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,17,20H,8-9,14-16H2,1H3 |
InChI Key |
BDQCZKFQDQFADN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)

![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
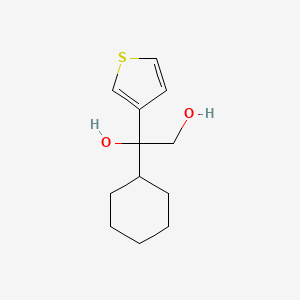
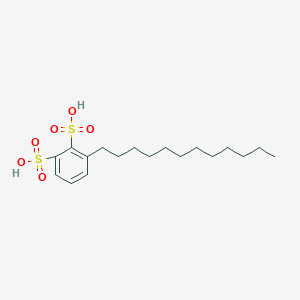

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
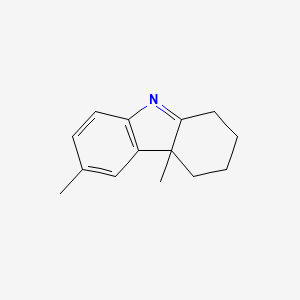
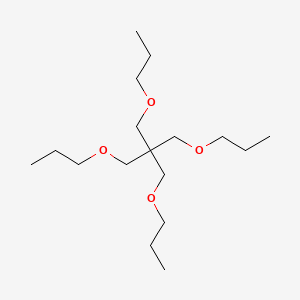
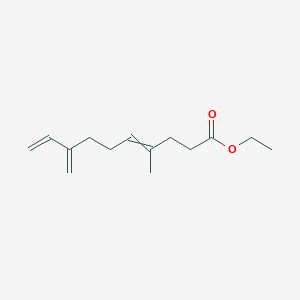
![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
![2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14354864.png)
